molecular formula C11H21N3O2 B8110127 1,1-dimethyl-3-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)urea

1,1-dimethyl-3-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)urea

Cat. No.: B8110127
M. Wt: 227.30 g/mol
InChI Key: YNYXMVDJPYCZPH-LPEHRKFASA-N
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Description

1,1-dimethyl-3-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)urea is a complex organic compound with a unique structure that includes a urea moiety and a fused bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dimethyl-3-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)urea typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic system: This can be achieved through a series of cyclization reactions.

    Introduction of the urea group: This step often involves the reaction of an amine with an isocyanate or a carbamate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-dimethyl-3-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

1,1-dimethyl-3-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects.

    Industry: It might be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-dimethyl-3-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-dimethyl-3-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)carbamate
  • 1,1-dimethyl-3-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)thiourea

Uniqueness

1,1-dimethyl-3-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)urea is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. Its fused bicyclic system and urea moiety are key elements that differentiate it from other related compounds.

Properties

IUPAC Name

3-[[(3S,3aR,7aR)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridin-3-yl]methyl]-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-14(2)11(15)13-6-10-9-5-12-4-3-8(9)7-16-10/h8-10,12H,3-7H2,1-2H3,(H,13,15)/t8-,9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYXMVDJPYCZPH-LPEHRKFASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCC1C2CNCCC2CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)NC[C@@H]1[C@H]2CNCC[C@H]2CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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